1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-19(23-12-10-14-5-1-2-7-17(14)23)13-25-18-9-8-16(21-22-18)15-6-3-4-11-20-15/h1-9,11H,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVUYCZKUFVJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indoline moiety, followed by the synthesis of the pyridazinyl-pyridine structure. The final step involves the formation of the thioether linkage between these two moieties.
Preparation of Indoline Moiety: Indoline can be synthesized from indole through hydrogenation.
Synthesis of Pyridazinyl-Pyridine: This can be achieved through a series of reactions starting from pyridine derivatives.
Formation of Thioether Linkage: The final step involves the reaction of the indoline and pyridazinyl-pyridine intermediates with a suitable thiol reagent under appropriate conditions to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The pyridazinyl-pyridine structure can be reduced under suitable conditions.
Substitution: The indoline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the pyridazinyl-pyridine structure.
Substitution: Various substituted indoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison
Physical Properties
Table 2: Melting Points and Yields
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| Target Compound | N.R.* | N.R. |
| Compound 6 () | 65 | 96–98 |
| Compound 7 () | 89 | 96–98 |
| Compound 8 () | 88 | 92–94 |
*N.R.: Not reported in provided evidence.
Spectroscopic and Analytical Data
NMR Characterization
- Compounds 6–8 () exhibit distinct $ ^1H $ NMR signals for triazole (~8.5 ppm), pyridazine (~7.5–8.0 ppm), and sugar protons (~3.5–5.5 ppm) . The target compound’s indoline protons are expected near 6.5–7.5 ppm, with pyridazine and pyridine resonances overlapping with analogs.
- IR spectra for Compounds 7–8 show O–H stretches (~3400 cm$ ^{-1} $), absent in the target compound due to lack of hydroxyl groups .
Cholinesterase Inhibition
- Compounds 6–8 demonstrate dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with IC$ _{50} $ values in the micromolar range .
Biological Activity
1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone is a complex organic compound characterized by the presence of indole, pyridine, and pyridazine moieties. This unique structural combination suggests a potential for diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃OS |
| Molecular Weight | 337.4 g/mol |
| CAS Number | 1334374-71-8 |
The mechanism of action for this compound involves its interaction with various biological targets. The indole moiety is known to bind to receptors and enzymes, potentially modulating their activity. The thioether linkage enhances the stability and reactivity of the compound, influencing its pharmacokinetic properties.
Antiviral Activity
Recent studies have highlighted the potential antiviral effects of this compound against Hepatitis B Virus (HBV). For instance, derivatives of similar structures have shown significant suppression of HBV DNA replication, indicating a promising direction for further research in antiviral therapies .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. Research indicates that certain derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective cytotoxicity is crucial for developing effective cancer treatments .
Antimicrobial Activity
In antimicrobial evaluations, compounds similar to this compound have demonstrated significant activity against various bacterial strains. The presence of the pyridine and pyridazine rings contributes to the overall antimicrobial efficacy by potentially disrupting bacterial cell functions .
Study on Antiviral Activity
A study conducted on derivatives of 1-(Indolin-1-yl)-2-(thiazol-4-yl)ethanone showed that compound 11a significantly inhibited HBV replication with an IC50 value indicating effective antiviral activity across both wild-type and resistant strains . This highlights the potential for developing new antiviral agents based on this scaffold.
Study on Anticancer Properties
In a study focusing on MCF-7 cancer cells, researchers synthesized various derivatives of indoline compounds and assessed their growth inhibitory effects. The results indicated that specific modifications in the structure led to enhanced anticancer activity, suggesting that structural optimization can yield potent anticancer agents .
Comparative Analysis with Similar Compounds
To better understand the unique biological activities of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(Indolin-1-yl)-2-(pyridin-4-yl)ethanone | Lacks pyridazine ring | Moderate anticancer activity |
| 2-(Indolin-1-yl)-3-(pyridin-4-yl)pyridazine | Similar structure but different positioning | Enhanced receptor binding |
The inclusion of the pyridazine moiety in our compound may enhance its interaction with biological targets compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(Indolin-1-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)ethanone, and how can purity be maximized?
- Methodology : Multi-step synthesis typically involves coupling indoline derivatives with pyridazine-based thioketones under controlled conditions. Key steps include:
- Thioether formation : Reacting indolin-1-yl ethanone intermediates with 6-(pyridin-2-yl)pyridazine-3-thiol in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Employ continuous flow chemistry or automated platforms to enhance reproducibility and scalability .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Key Techniques :
- NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify indoline, pyridazine, and thioether linkages. Aromatic protons in pyridin-2-yl appear as doublets (δ 8.5–9.0 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 376.1234) .
- X-ray crystallography : Resolve crystal structure using SHELX programs for absolute stereochemistry confirmation .
Q. How do physicochemical properties (e.g., solubility, stability) impact biological assay design?
- Solubility : Limited aqueous solubility (common in thioethers) requires DMSO stock solutions (≤10% v/v) for in vitro assays. Use surfactants (e.g., Tween-80) for in vivo studies .
- Stability : Assess stability in PBS (pH 7.4) via HPLC over 24 hours. Degradation >10% necessitates formulation adjustments (e.g., lyophilization) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?
- Approach :
- Dose-response profiling : Test across a wide concentration range (nM–µM) in multiple cell lines (e.g., MCF-7, HeLa, RAW 264.7) to identify context-dependent effects .
- Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 libraries to pinpoint proteins (e.g., kinases, STING pathway components) mediating observed activities .
- Case Study : Fluorophenyl substituents (vs. methoxyphenyl) alter electron density, modulating interactions with hydrophobic enzyme pockets and explaining divergent IC₅₀ values .
Q. How can molecular docking and dynamics simulations guide SAR studies for this compound?
- Protocol :
- Docking : Use AutoDock Vina to model interactions with potential targets (e.g., EGFR, COX-2). Prioritize poses with hydrogen bonds to pyridazine N-atoms and π-π stacking with indoline .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Correlate RMSD fluctuations with experimental IC₅₀ data .
- Validation : Synthesize analogs with methyl/pyridyl substitutions on pyridazine and compare predicted vs. experimental affinities .
Q. What methods validate the compound’s mechanism of action in cellular pathways?
- In vitro assays :
- Apoptosis : Measure caspase-3/7 activation (Caspase-Glo®) and mitochondrial membrane depolarization (JC-1 dye) .
- Anti-inflammatory activity : Quantify TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .
Q. How do structural analogs influence the compound’s reactivity in nucleophilic substitution reactions?
- SAR Insights :
- Electron-withdrawing groups (e.g., -NO₂ on pyridazine) increase electrophilicity at the thioether sulfur, enhancing reactivity with amines/thiols .
- Steric hindrance : Bulky substituents (e.g., p-tolyl) reduce accessibility, necessitating harsher conditions (e.g., 80°C, 48 hours) for derivatization .
- Application : Design prodrugs by conjugating PEGylated amines to improve pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
